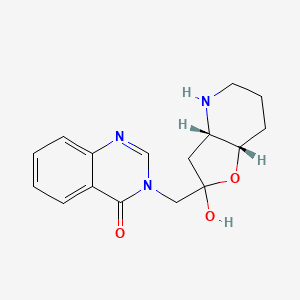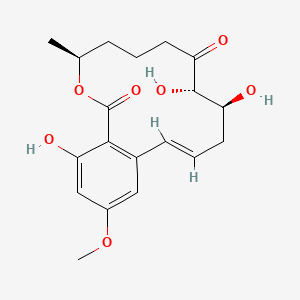
Dihydroxymethylzearalenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
LL-Z1640-1 is a member of resorcinols and a macrolide. It has a role as a metabolite.
Aplicaciones Científicas De Investigación
Combinatorial Biocatalysis
Rich et al. (2009) explored the application of combinatorial biocatalysis to produce a variety of dihydroxymethylzearalenone analogs. This process involved a unique enzyme-catalyzed oxidative ring opening of dihydroxymethylzearalenone, followed by further derivatization. The result was a library of cyclic bislactones and bislactams with modified ring structures, highlighting the potential of dihydroxymethylzearalenone in creating diverse chemical structures unattainable by conventional means (Rich et al., 2009).
Metabolic Pathways and Toxicology
Pfeiffer et al. (2009) reported that dihydroxymethylzearalenone undergoes extensive monohydroxylation in human liver microsomes. This study provided insights into the metabolic pathways of dihydroxymethylzearalenone and its potential toxicological relevance, emphasizing its interactions with human cytochrome P450 enzymes (Pfeiffer et al., 2009).
Influence on Reproductive Tissues
Gajęcka et al. (2015) focused on the effects of dihydroxymethylzearalenone on reproductive tissues in pre-pubertal female dogs. The study highlighted that low doses of zearalenone in commercial feeds stimulate metabolic processes and affect ovarian and uterine tissues, providing insights into the compound's influence on mammalian reproduction (Gajęcka et al., 2015).
Enzyme Interactions
Malekinejad et al. (2006) investigated the interaction of dihydroxymethylzearalenone with hydroxysteroid dehydrogenases in bovine and porcine granulosa cells. This study showed how zearalenone is converted into its hydroxylated metabolites, α-zearalenol and β-zearalenol, demonstrating the enzymatic biotransformation capabilities of dihydroxymethylzearalenone in different species (Malekinejad et al., 2006).
Propiedades
Fórmula molecular |
C19H24O7 |
|---|---|
Peso molecular |
364.4 g/mol |
Nombre IUPAC |
(4S,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),12,15,17-tetraene-2,8-dione |
InChI |
InChI=1S/C19H24O7/c1-11-5-3-7-14(20)18(23)15(21)8-4-6-12-9-13(25-2)10-16(22)17(12)19(24)26-11/h4,6,9-11,15,18,21-23H,3,5,7-8H2,1-2H3/b6-4+/t11-,15-,18+/m0/s1 |
Clave InChI |
WFIUAGOQGGAREU-XZUJVHTDSA-N |
SMILES isomérico |
C[C@H]1CCCC(=O)[C@H]([C@H](C/C=C/C2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
SMILES canónico |
CC1CCCC(=O)C(C(CC=CC2=C(C(=CC(=C2)OC)O)C(=O)O1)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



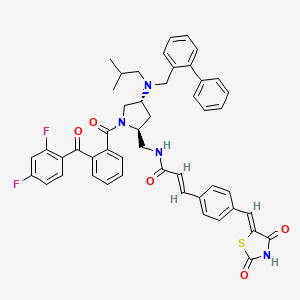
![(2S,4S)-2-amino-5-[[(3R,4S,7S,10S,11R)-4-(carboxymethylcarbamoyl)-3-ethyl-11,15-dihydroxy-3,7-dimethyl-10-(methylamino)-6,9-dioxo-2-oxa-5,8-diazabicyclo[10.3.1]hexadeca-1(15),12(16),13-trien-13-yl]sulfinyl]-4-hydroxypentanoic acid](/img/structure/B1241840.png)
![1-ethenyl-3-[(3-hydroxy-4-methoxyphenyl)methyl]-7-methylidene-2,3,3a,7a-tetrahydro-1H-inden-4-one](/img/structure/B1241841.png)

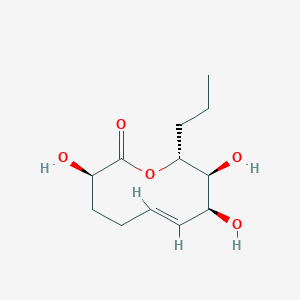


![TG(16:1(9Z)/18:1(9Z)/20:0)[iso6]](/img/structure/B1241846.png)

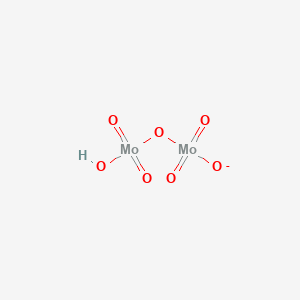
![N-[2-methyl-5-(2-oxazolo[4,5-b]pyridinyl)phenyl]-2-phenoxyacetamide](/img/structure/B1241849.png)
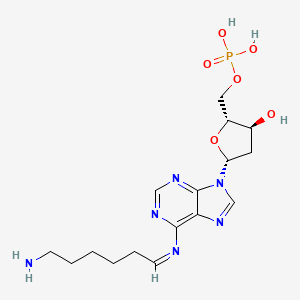
![5-methyl-4-phenyl-2-[(2E)-2-(thiophen-2-ylmethylidene)hydrazinyl]-1,3-thiazole](/img/structure/B1241851.png)
